

BMS-820132: A Technical Overview of a Partial Glucokinase Activator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-820132

Cat. No.: B11927814

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Executive Summary

BMS-820132 is an investigational, orally active, partial activator of glucokinase (GK), an enzyme pivotal to glucose homeostasis. Developed by Bristol Myers Squibb, this compound was designed to address the therapeutic potential of glucokinase activation for type 2 diabetes while mitigating the risk of hypoglycemia observed with full GK activators.[1][2] Preclinical studies have demonstrated its ability to modulate glucokinase activity and impact glucose metabolism. Phase 1 clinical trials have been completed, though detailed results are not publicly available. This document provides a comprehensive technical guide to the core preclinical data and mechanism of action of **BMS-820132**.

Introduction to Glucokinase Activation

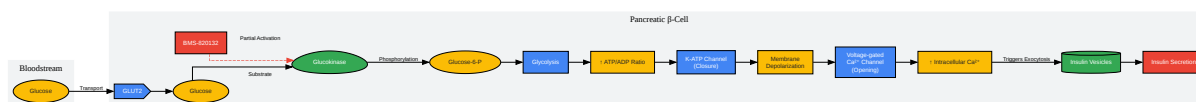
Glucokinase, found predominantly in the liver and pancreatic β -cells, acts as a glucose sensor, regulating insulin secretion and hepatic glucose metabolism.[1] Its activation is a key step in the glycolytic pathway, converting glucose to glucose-6-phosphate. Small molecule activators of glucokinase have been pursued as a therapeutic strategy for type 2 diabetes due to their potential to enhance glucose-stimulated insulin secretion and increase hepatic glucose uptake.[1][2] However, early generation, "full" glucokinase activators were associated with a significant risk of hypoglycemia.[1][2] **BMS-820132** was developed as a "partial" activator to achieve a

more controlled and physiological modulation of glucokinase activity, thereby aiming for a better safety profile.[1][2]

Mechanism of Action

BMS-820132 allosterically binds to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose. This leads to a leftward shift in the glucose concentration-response curve for glucokinase activity, meaning the enzyme is more active at lower glucose concentrations than it would be otherwise. As a partial activator, **BMS-820132** is designed to elicit a submaximal activation of glucokinase compared to full activators, which is intended to reduce the likelihood of excessive insulin secretion and subsequent hypoglycemia, particularly in low-glucose conditions.

Signaling Pathway of Glucokinase Activation in Pancreatic β -Cells



[Click to download full resolution via product page](#)

Caption: Glucokinase activation pathway in pancreatic β -cells.

Preclinical Pharmacology

In Vitro Data

BMS-820132 has been characterized as a potent partial activator of glucokinase.

Parameter	Value	Description
AC50	29 nM	Concentration for 50% of maximal activation of glucokinase.[3]
EC50 (12 mM Glucose)	39 nM	Effective concentration in rats with hyperglycemia.[4][5]
EC50 (5 mM Glucose)	73 nM	Effective concentration in rats with normal blood glucose.[4][5]

In Vivo Data

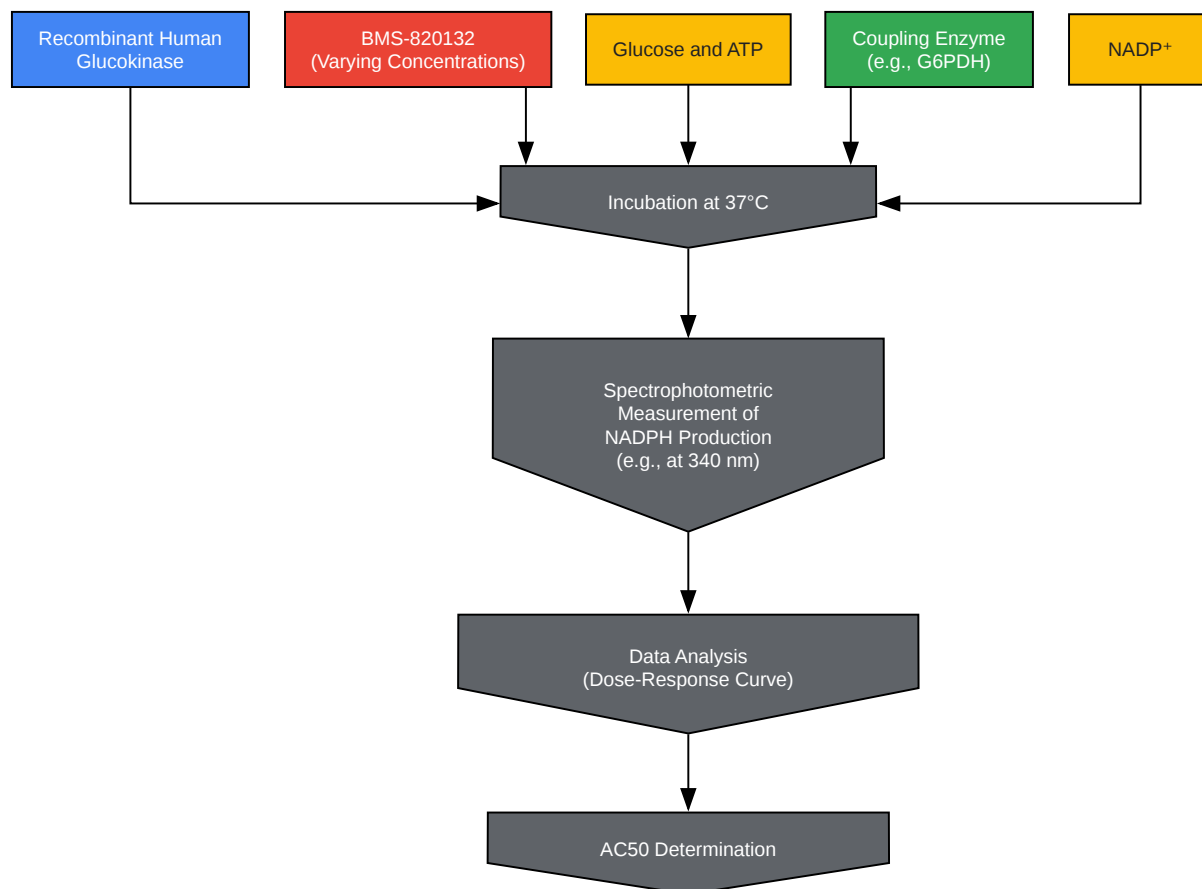
Studies in animal models have demonstrated the glucose-lowering effects of **BMS-820132**.

Animal Model	Dosing	Key Findings
High-fat diet-induced obese (DIO) mice	3 µmol/kg and 30 µmol/kg (single oral dose)	Decreased glucose levels in an oral glucose tolerance test (OGTT).[3]
Normal Sprague-Dawley (SD) rats	10-200 mg/kg (once daily for 1 month)	Resulted in body weight reduction.[3]
Zucker diabetic fatty (ZDF) rats	10-200 mg/kg (once daily for 1 month)	Did not induce body weight reduction, suggesting toxicity in normal rats was secondary to exaggerated pharmacology.[3]
Beagle dogs	10, 60, and 120 mg/kg (once daily for 1 month)	Insignificant effects on food consumption.[3]

Experimental Protocols

In Vitro Glucokinase Activation Assay (Representative Protocol)

A representative protocol for determining the in vitro activation of glucokinase by a compound like **BMS-820132** would involve the following steps. The specific details for the **BMS-820132** assays are proprietary to Bristol Myers Squibb.



[Click to download full resolution via product page](#)

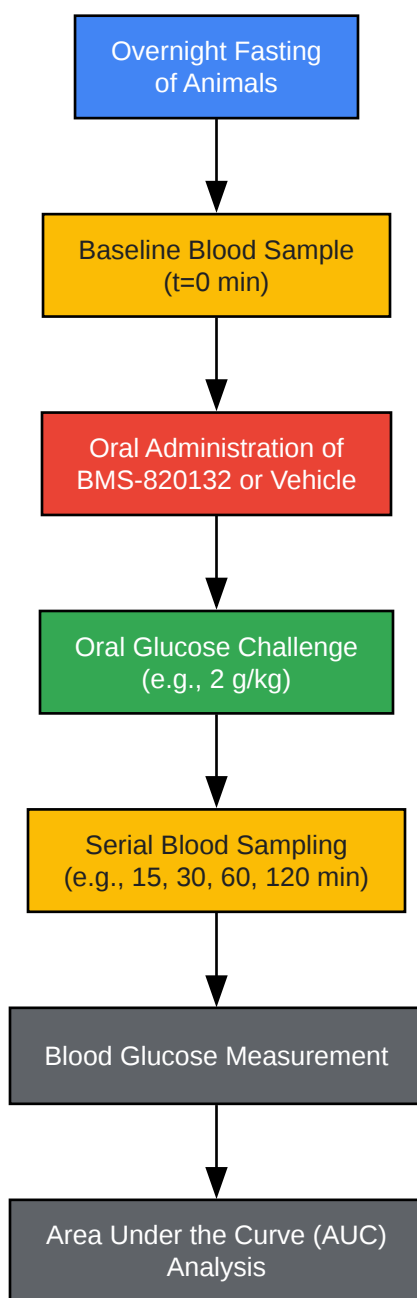
Caption: Workflow for an in vitro glucokinase activation assay.

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing a buffer, recombinant human glucokinase, the coupling enzyme glucose-6-phosphate dehydrogenase (G6PDH), ATP, and NADP⁺.

- **Compound Addition:** **BMS-820132** is added to the reaction mixture at various concentrations.
- **Initiation of Reaction:** The reaction is initiated by the addition of glucose.
- **Measurement:** The activity of glucokinase is indirectly measured by monitoring the rate of NADPH production, which is catalyzed by G6PDH as it converts the glucose-6-phosphate product of the glucokinase reaction. The increase in absorbance at 340 nm due to NADPH formation is measured over time using a spectrophotometer.
- **Data Analysis:** The rate of reaction at each concentration of **BMS-820132** is determined. The data is then plotted as the percentage of activation against the log of the compound concentration to generate a dose-response curve, from which the AC50 value is calculated.

In Vivo Oral Glucose Tolerance Test (OGTT) (Representative Protocol)

The following is a general protocol for an OGTT in rodents.



[Click to download full resolution via product page](#)

Caption: Protocol for an oral glucose tolerance test (OGTT).

- **Animal Acclimation and Fasting:** Rodents are acclimated to the experimental conditions and then fasted overnight (typically 16-18 hours) with free access to water.
- **Baseline Blood Sample:** A baseline blood sample is collected (t=0 minutes) to measure fasting blood glucose levels.

- **Compound Administration:** **BMS-820132** or a vehicle control is administered orally at the desired doses.
- **Glucose Challenge:** After a specified time following compound administration (e.g., 30-60 minutes), an oral glucose challenge (e.g., 2 g/kg body weight) is given.
- **Serial Blood Sampling:** Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
- **Blood Glucose Measurement:** Blood glucose concentrations in the collected samples are measured using a glucometer.
- **Data Analysis:** The blood glucose levels over time are plotted, and the area under the curve (AUC) is calculated to assess the effect of the compound on glucose tolerance.

Clinical Development

BMS-820132 has undergone Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes.

Clinical Trial Identifier	Title	Status
NCT01105429	Placebo-Controlled, Ascending Single-Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of BMS-820132 in Subjects With Type 2 Diabetes on Background Therapy of Metformin	Completed
NCT01290575	Placebo-Controlled, Ascending Multiple-Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-820132 in Subjects With Type 2 Diabetes Treated With Metformin Monotherapy	Completed[6]

As of the publication of this document, the detailed results of these clinical trials have not been made publicly available in peer-reviewed journals or conference proceedings.[4][5]

Toxicology

Toxicology studies were conducted in rats and dogs. In healthy euglycemic Sprague-Dawley rats and beagle dogs, administration of **BMS-820132** for one month led to significant and prolonged hypoglycemia, which was associated with adverse histopathological findings. However, when administered to hyperglycemic and insulin-resistant Zucker diabetic fatty (ZDF) rats, **BMS-820132** did not cause hypoglycemia or the associated adverse effects. This suggests that the observed toxicity in healthy animals was a consequence of the exaggerated pharmacological effect (i.e., potent glucose-lowering leading to hypoglycemia) rather than off-target toxicity.

Conclusion

BMS-820132 is a partial glucokinase activator that has demonstrated promising preclinical activity in modulating glucose metabolism. Its development was aimed at harnessing the therapeutic benefits of glucokinase activation while minimizing the risk of hypoglycemia. The available preclinical data supports its mechanism of action and in vivo efficacy in animal models. While Phase 1 clinical trials have been completed, the absence of publicly available data precludes a comprehensive assessment of its clinical potential and safety profile in humans. Further disclosure of the clinical trial results is necessary to fully understand the therapeutic utility of **BMS-820132**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [BMS-820132: A Technical Overview of a Partial Glucokinase Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927814#bms-820132-as-a-partial-glucokinase-activator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com